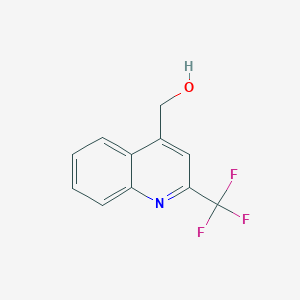

(2-(Trifluoromethyl)quinolin-4-yl)methanol

Description

(2-(Trifluoromethyl)quinolin-4-yl)methanol is a quinoline-methanol derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the quinoline ring and a hydroxymethyl (-CH₂OH) group at the 4-position (CAS: 362469-45-2) . Quinoline derivatives are widely studied for their pharmacological properties, including antimalarial, antiviral, and anticancer activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group provides a site for hydrogen bonding, influencing solubility and target interactions .

Propriétés

IUPAC Name |

[2-(trifluoromethyl)quinolin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-5,16H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDRHPWUUSCWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethyl)quinolin-4-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-(trifluoromethyl)quinoline.

Reduction: The 2-(trifluoromethyl)quinoline is then subjected to reduction conditions to introduce the methanol group at the 4-position. This can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production methods for (2-(Trifluoromethyl)quinolin-4-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Types of Reactions:

Oxidation: (2-(Trifluoromethyl)quinolin-4-yl)methanol can undergo oxidation reactions to form corresponding quinoline derivatives with oxidized functional groups.

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents and conditions used.

Substitution: The trifluoromethyl group and the methanol group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with carbonyl or carboxyl groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Applications De Recherche Scientifique

(2-(Trifluoromethyl)quinolin-4-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of (2-(Trifluoromethyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanol group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Features

Key structural analogs and their substituent variations are summarized below:

Key Observations :

Key Observations :

Key Observations :

- Bis-trifluoromethyl derivatives (e.g., mefloquine analogs) show superior antiviral activity (EC₅₀: 0.80 µM) compared to mono-CF₃ compounds .

- The hydroxymethyl group in Vacquinol-1 is critical for inducing catastrophic vacuolization in cancer cells .

Activité Biologique

(2-(Trifluoromethyl)quinolin-4-yl)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its role as a potential therapeutic agent.

Chemical Structure and Properties

The compound features a quinoline core substituted with a trifluoromethyl group and a hydroxymethyl group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, which can lead to improved bioavailability and potency.

Recent studies have highlighted several mechanisms through which (2-(trifluoromethyl)quinolin-4-yl)methanol exerts its biological effects:

- Microtubule Disruption : The compound has been identified as a microtubule-targeting agent (MTA). It interacts with tubulin, disrupting the microtubule network in cancer cells, which is crucial for cell division and stability. This disruption leads to cell cycle arrest and apoptosis in cancerous cells .

- Antiviral Activity : Research indicates that derivatives of quinoline compounds exhibit antiviral properties, particularly against influenza viruses. The structural modifications including the trifluoromethyl group contribute to enhanced antiviral activity by inhibiting viral replication .

Biological Activity Data

The biological activities of (2-(trifluoromethyl)quinolin-4-yl)methanol and its derivatives have been evaluated across various studies. Below is a summary table highlighting key findings regarding its cytotoxicity and antiviral efficacy:

| Cell Line/Assay | IC50/EC50 Value | Activity |

|---|---|---|

| HeLa (cervical cancer) | 0.01 µM | High anti-proliferative activity |

| K562 (leukemia) | 0.08 µM | Significant cytotoxicity |

| PC3 (prostate cancer) | 0.49 µM | Moderate cytotoxicity |

| Influenza A virus | 22.94 µM | Effective in plaque inhibition |

Case Studies

- Anticancer Activity : A study demonstrated that compound 5e, a derivative of (2-(trifluoromethyl)quinolin-4-yl)methanol, showed remarkable anti-proliferative effects against HeLa cells with an IC50 value of 0.01 µM. This compound was found to induce apoptosis through G2/M phase arrest, underscoring its potential as an anticancer agent .

- Antiviral Efficacy : In another study focusing on influenza virus, compounds derived from the quinoline structure exhibited significant cytopathic protection in MDCK cells infected by H1N1 strain, with effective concentrations showing promising results in reducing viral load .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group was found to be pivotal in enhancing the biological activity of quinoline derivatives. Modifications at different positions on the quinoline ring significantly impacted both cytotoxicity and antiviral efficacy, suggesting that careful structural optimization could yield even more potent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.